4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with its target, the WRN helicase, by binding to its active site . This binding inhibits the helicase activity of WRN, thereby disrupting DNA replication and repair processes .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This leads to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation . The compound has shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structural features of the quinazoline derivative .
Cellular Effects
Some quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some quinazoline derivatives have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some quinazoline derivatives have been shown to have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Some quinazoline derivatives have been shown to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Some quinazoline derivatives have been shown to interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Some quinazoline derivatives have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine typically involves multiple steps. One common method includes the condensation of 4-chloroquinazoline with aniline derivatives under specific conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as stannous chloride dihydrate .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share a similar quinazoline core and exhibit comparable biological activities.
Indole derivatives: Known for their broad spectrum of biological activities, including anticancer properties.
Uniqueness
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine stands out due to its specific trifluoromethyl and phenyl substitutions, which enhance its biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-26-18-12-5-4-11-17(18)19(27-20)14-7-2-1-3-8-14/h1-13H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUIXARASWQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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